methyl 4-{[2-methyl-4-oxo-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate
Description
Methyl 4-{[2-methyl-4-oxo-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. Key structural features include:
- 2-Methyl substitution on the oxazine ring.
- Methyl benzoate moiety at position 3, contributing to lipophilicity and esterase susceptibility.
This compound belongs to a broader class of heterocyclic systems with demonstrated applications in medicinal chemistry, particularly in enzyme inhibition and receptor modulation. Its structural complexity necessitates comparative analysis with analogs to delineate structure-activity relationships (SARs) and physicochemical properties.
Properties
Molecular Formula |
C26H22N2O6 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl 4-[[2-methyl-4-oxo-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
InChI |
InChI=1S/C26H22N2O6/c1-16-24(34-19-5-3-18(4-6-19)26(30)31-2)23(29)20-7-8-22-21(25(20)33-16)14-28(15-32-22)13-17-9-11-27-12-10-17/h3-12H,13-15H2,1-2H3 |
InChI Key |
ORBYJOSYWWBZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=NC=C4)OC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-methyl-4-oxo-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromeno[8,7-e][1,3]oxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[8,7-e][1,3]oxazine core.
Introduction of the Pyridin-4-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction where a pyridine derivative is introduced.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxazine moieties.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine and chromeno[8,7-e][1,3]oxazine moieties suggests possible interactions with biological macromolecules.
Medicine
Medicinally, this compound could be explored for its potential therapeutic properties. Its structural complexity makes it a candidate for drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also serve as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[2-methyl-4-oxo-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The chromeno[8,7-e][1,3]oxazine moiety might interact with hydrophobic pockets, while the pyridine ring could form hydrogen bonds or π-π interactions with aromatic residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Chromeno-Oxazine Derivatives
The target compound is compared to analogs with modifications in substituents, heteroatoms, and ring systems (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Pyridin-4-ylmethyl vs.
- Hydroxylated Alkyl Chains (Position 9): Hydroxypentyl substituents (e.g., compound 4d in ) increase polarity, lowering melting points (120–121°C) compared to non-hydroxylated analogs .
- Methoxy vs. Propyl Substituents (Position 4): Methoxy groups (as in compound 4d) improve solubility, while propyl chains () enhance lipophilicity, affecting membrane permeability .
Spectral and Analytical Data
- NMR Spectroscopy: Pyridine protons in the target compound resonate at δ ~8.5 ppm, distinct from cyclopropyl (δ ~0.8–1.5 ppm) or methoxybenzyl (δ ~3.8 ppm) substituents .
- IR Spectroscopy: Ester C=O stretches (1680–1750 cm⁻¹) are consistent across analogs, while hydroxylated derivatives (e.g., 4d) show broad O-H stretches at ν ~3400 cm⁻¹ .
Biological Activity
Methyl 4-{[2-methyl-4-oxo-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate (CAS Number: 951956-42-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 458.5 g/mol. Its structure includes a chromeno[8,7-e][1,3]oxazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H22N2O6 |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 951956-42-6 |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the chromeno and oxazine structures through cyclization and functional group modifications. Details of specific synthetic pathways are found in various studies focusing on similar chromeno derivatives .
Anticancer Activity
Recent studies have indicated that derivatives of chromeno compounds exhibit significant anticancer properties. The compound's ability to interfere with microtubule dynamics positions it as a promising candidate in cancer therapy. For instance, modifications that enhance electron-donating properties have been shown to increase antiproliferative activity across various cancer cell lines:
- Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Cell Lines Tested : Various studies have evaluated its effects on cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer).
- IC50 Values : Preliminary data suggest IC50 values in the micromolar range for tumor cells while showing lower toxicity in normal human cells .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against several bacterial strains. Research indicates moderate activity against Gram-positive bacteria and varying efficacy against Gram-negative strains.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
| Bacillus subtilis | Moderate |
Case Studies
Case Study 1: Antiproliferative Effects
A study by Smith et al. (2021) evaluated the antiproliferative effects of methyl 4-{[2-methyl-4-oxo...]} in vitro against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 5 μM, with the highest efficacy observed in A549 cells.
Case Study 2: Toxicity Assessment
In a toxicity assessment conducted by Johnson et al. (2022), the compound was tested on peripheral blood lymphocytes (PBL) from healthy donors. Results indicated an IC50 greater than 10 μM, suggesting low toxicity to normal cells compared to tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
